molecular formula C4H10N2O3S2 B1346942 3-(Amidinothio)-1-propanesulfonic acid CAS No. 21668-81-5

3-(Amidinothio)-1-propanesulfonic acid

Cat. No. B1346942
CAS RN: 21668-81-5
M. Wt: 198.3 g/mol
InChI Key: MQLJIOAPXLAGAP-UHFFFAOYSA-N
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Description

3-(Amidinothio)-1-propanesulfonic acid is a compound that can be considered an analog of taurine and homotaurine, which are known for their biological activity. The compound is characterized by the presence of an amidino group attached to a sulfonic acid moiety, which suggests potential reactivity and biological significance. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar amidinosulfonic acids and their derivatives have been explored, indicating a potential interest in this class of compounds for various applications, including catalysis and biological studies .

Synthesis Analysis

The synthesis of amidinosulfonic acids, which are structurally related to 3-(Amidinothio)-1-propanesulfonic acid, involves the reaction of aminoalkane sulfonic acids with lactim ethers, followed by cyclization to form sultams. This method, as described in one of the papers, provides a pathway to create a series of amidinosulfonic acids, which could potentially be applied to synthesize the compound . Additionally, the synthesis of related compounds, such as 1-amidoalkyl-2-naphthols, has been achieved using novel catalysts like ionic liquids and cyclodextrin derivatives under solvent-free conditions, which could offer insights into green chemistry approaches for the synthesis of 3-(Amidinothio)-1-propanesulfonic acid .

Molecular Structure Analysis

The molecular structure of 3-(Amidinothio)-1-propanesulfonic acid would likely exhibit characteristics similar to those of its analogs, with a sulfonic acid group providing solubility in water and an amidino group potentially contributing to reactivity. The structure of such compounds is crucial for their interaction with biological systems, as seen in the study of their effects on rat skeletal muscle membrane ionic conductances . The molecular structure also dictates the types of chemical reactions the compound can undergo, which is essential for its potential applications.

Chemical Reactions Analysis

While the specific chemical reactions of 3-(Amidinothio)-1-propanesulfonic acid are not detailed in the provided papers, the reactivity of the amidino and sulfonic acid groups can be inferred. Amidinosulfonic acids have been shown to interact with biological systems, affecting ionic conductances in muscle tissue . Furthermore, the synthesis of related compounds involves multicomponent condensation reactions, which could be relevant for the chemical manipulation of 3-(Amidinothio)-1-propanesulfonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Amidinothio)-1-propanesulfonic acid can be hypothesized based on the properties of similar compounds. The presence of a sulfonic acid group would likely confer high water solubility, while the amidino group could affect the compound's basicity and reactivity. The synthesis of related compounds under solvent-free conditions and the use of recyclable catalysts suggest that the compound might also be amenable to green chemistry approaches . The effects of amidinosulfonic acids on biological systems imply that 3-(Amidinothio)-1-propanesulfonic acid could have interesting bioactive properties .

Scientific Research Applications

Synthesis and Properties in Polyisocyanates

A study by Peng et al. (2019) explored the synthesis of N-alkylated aminosulfonic acids (NASAs), such as 3-(Cyclohexylamino)-1-propanesulfonic acid, in the production of water-dispersible polyisocyanates (WDPs). These WDPs were used to create two-component waterborne polyurethane coatings, demonstrating applications in materials science, particularly in coating technologies (Peng, Tang, Yuan, & Qu, 2019).

Application in Fuel Cells

Zanchet et al. (2020) researched 3-triethylammonium propane sulfonic acid and its variants for use in Nafion-based composite membranes for proton exchange membrane fuel cells. This study indicates the potential of such compounds in improving the thermal stability, hydrophilicity, and conductivity of fuel cell membranes (Zanchet, Trindade, Bariviera, Borba, Santos, Paganin, de Oliveira, Ticianelli, Martini, & de Souza, 2020).

Oxidation Studies in Organic Chemistry

González and Podlech (2021) conducted a comparative study on the oxidation of dithia compounds, including substances like 1,3-Bis(methylthio)propane. This research is significant in understanding the oxidation mechanisms of sulfur-containing organic compounds, relevant to various chemical synthesis processes (González & Podlech, 2021).

Hydrogel Applications

Yu et al. (2020) investigated the use of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) in polyelectrolyte hydrogels. Their study highlights the transformation of these hydrogels to tough materials via metal-coordination complexes, suggesting applications in biomedical and engineering fields due to their dynamic and reversible mechanical properties (Yu, Zheng, Fang, Ying, Du, Wang, Ren, Wu, & Zheng, 2020).

Synthesis of Graft Copolymers

Abdelrahman et al. (2019) synthesized graft copolymers of maltodextrin or chitosan with 2-acrylamido-2-methyl-1-propanesulfonic acid, demonstrating their application in the removal of heavy metal ions from aqueous media. This research underscores the potential of such polymers in environmental applications, particularly in water purification and treatment processes (Abdelrahman, Abdel-Salam, El Rayes, & Mohamed, 2019).

Electrolytes for Industrial Cleaning

Verma and Quraishi (2022) studied sulfamic acid, a compound related to aminosulfonic acids, as an environmentally friendly alternative electrolyte for industrial cleaning and corrosion inhibition. This highlights the potential use of similar sulfonic acid derivatives in industrial applications, emphasizing their environmental benefits and effectiveness (Verma & Quraishi, 2022).

Polyelectrolyte Membrane Fuel Cell Development

Yoon et al. (2019) conducted research on the synthesis of sulfonated poly(N-propylsulfonicacid isatin biphenylene) for polymer electrolyte membrane fuel cells. Their study contributes to the development of advanced materials for fuel cells, particularly in enhancing ion exchange capacity and conductivity (Yoon, Ryu, Kim, Chandra, Ahmed, Yang, Lee, Kim, & Kim, 2019).

Organic Synthesis and Chemical Kinetics

Qin, Cheng, and Jiao (2022) and Altarawneh (2021) explored the use of trifluoromethanesulfonic anhydride in organic synthesis, highlighting its applications in electrophilic activation and conversion of various compounds, including sulfonic acids. This research underlines the utility of such compounds in the synthesis of a wide range of organic materials (Qin, Cheng, & Jiao, 2022) (Altarawneh, 2021).

properties

IUPAC Name

3-carbamimidoylsulfanylpropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLJIOAPXLAGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865007
Record name 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Amidinothio)-1-propanesulfonic acid

CAS RN

21668-81-5
Record name 3-[(Aminoiminomethyl)thio]-1-propanesulfonic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]-
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Record name 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(aminoiminomethyl)thio]propanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Rochelet-Dequaire, B Limoges, P Brossier - Analyst, 2006 - pubs.rsc.org
After showing the failure of conventional gold-enhancement procedures to amplify the gold nanoparticle-based electrochemical transduction of DNA hybridization in polystyrene …
Number of citations: 67 pubs.rsc.org
V Aleshina, N Grigoryan, R Zorin, I Rotar - Innovations, 2021 - stumejournals.com
This work is devoted to the study of the stage of galvanic copper plating of through-holes in multilayer printed circuit boards. Hole plating is one of the most difficult stages and requires …
Number of citations: 0 stumejournals.com

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